2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C12H11ClFNO and a molecular weight of 239.67 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and an amino group attached to a cyclohexenone ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one involves several steps. One common synthetic route includes the reaction of 2-fluoroaniline with 2-chlorocyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the cyclohexenone ring. Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and yield .
Chemical Reactions Analysis
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives by adding hydrogen atoms.
Substitution: The chloro and amino groups can undergo substitution reactions with other chemical groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-3-((2-fluorophenyl)amino)cyclohex-2-EN-1-one can be compared with other similar compounds, such as:
3-[(2-aminophenyl)amino]-5-(2-chloro-6-fluorophenyl)cyclohex-2-en-1-one: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are studied for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-3-(2-fluoroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)14/h1-2,4-5,15H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPKMRSBUROSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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